molecular formula C10H18Cl2N2 B13470683 2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride

2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride

Cat. No.: B13470683
M. Wt: 237.17 g/mol
InChI Key: TZPVUMLXLPZLND-UHFFFAOYSA-N
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Description

2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride is an organic compound with the molecular formula C10H16N2 It is a diamine derivative, characterized by the presence of two amine groups attached to a propane backbone, with a phenyl group attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride typically involves the reaction of 2-methyl-1,2-propanediamine with a phenylating agent under controlled conditions. One common method involves the use of phenyl isocyanate, which reacts with 2-methyl-1,2-propanediamine to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, at a temperature range of 0-25°C, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activities. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1,2-propanediamine: A similar compound with a methyl group attached to the propane backbone, but lacking the phenyl group.

    N-methylbenzene-1,2-diamine: Another related compound with a benzene ring attached to the nitrogen atom, but with different substitution patterns.

Uniqueness

2-methyl-N1-phenylpropane-1,2-diamine dihydrochloride is unique due to the presence of both a phenyl group and a methyl group on the propane backbone, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.17 g/mol

IUPAC Name

2-methyl-1-N-phenylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H16N2.2ClH/c1-10(2,11)8-12-9-6-4-3-5-7-9;;/h3-7,12H,8,11H2,1-2H3;2*1H

InChI Key

TZPVUMLXLPZLND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=CC=CC=C1)N.Cl.Cl

Origin of Product

United States

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